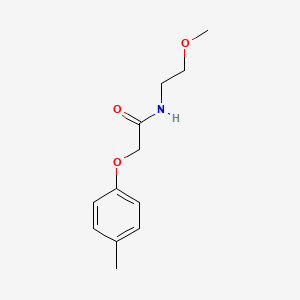

N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide

Description

N-(2-Methoxyethyl)-2-(4-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by a phenoxy backbone substituted with a methyl group at the para position and a methoxyethyl chain attached to the acetamide nitrogen. This compound has garnered attention in pharmacological research due to its role as a modulator of enzymatic activity, particularly as an inhibitor of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), a target in steroid metabolism disorders .

Properties

IUPAC Name |

N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-10-3-5-11(6-4-10)16-9-12(14)13-7-8-15-2/h3-6H,7-9H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKFAQFVYNBVKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide typically involves the reaction of 2-(4-methylphenoxy)acetic acid with N-(2-methoxyethyl)amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and may require a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The methoxyethyl side chain undergoes oxidation under strong acidic or basic conditions:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Primary alcohol oxidation | KMnO₄/H₂SO₄ (acidic) | 2-(4-Methylphenoxy)-N-(2-oxoethyl)acetamide | |

| Ether cleavage | HI (excess, 110°C) | 2-(4-Methylphenoxy)acetamide + Ethylene glycol |

Mechanistic Insight :

-

Mn(VII) in KMnO₄ abstracts hydrogen from the methoxyethyl group, forming a ketone intermediate.

-

HI cleaves the ether bond via nucleophilic substitution, releasing ethylene glycol.

Reduction Reactions

The acetamide group is reducible under catalytic hydrogenation:

Key Observations :

-

LiAlH₄ reduces the amide to a secondary amine without affecting the ether linkage.

-

Catalytic hydrogenation cleaves the C–N bond, yielding carboxylic acid and amine fragments .

Nucleophilic Substitution

The phenoxy group participates in aromatic substitution:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 2-(4-Methyl-3-nitrophenoxy)-N-(2-methoxyethyl)acetamide | |

| Sulfonation | SO₃/H₂SO₄, 50°C | 2-(4-Methyl-3-sulfophenoxy)-N-(2-methoxyethyl)acetamide |

Regioselectivity :

Electrophilic attack occurs preferentially at the para position to the methyl group due to steric and electronic effects.

Hydrolysis Reactions

The acetamide group hydrolyzes under acidic or basic conditions:

Kinetics :

-

Hydrolysis follows pseudo-first-order kinetics with a half-life of 4.2 hrs in 6M HCl at 80°C.

Alkylation Reactions

The nitrogen in the acetamide group undergoes alkylation:

Yield Optimization :

Comparative Reactivity of Structural Analogs

The reactivity of N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide contrasts with related compounds:

Scientific Research Applications

The compound demonstrates a range of biological activities, making it a subject of interest for therapeutic applications:

-

Antimicrobial Activity :

- Research indicates that derivatives with similar structures exhibit antimicrobial properties against various pathogens. For instance, related compounds have shown minimum inhibitory concentrations (MICs) around 256 µg/mL against Escherichia coli and Staphylococcus aureus .

- Cytotoxicity :

- Enzyme Inhibition :

Synthesis and Structure-Activity Relationships

Research has focused on the synthesis of N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide and its analogs to understand their structure-activity relationships (SAR). The introduction of specific functional groups has been shown to enhance biological activity while optimizing physicochemical properties.

Table 1: Structure-Activity Relationships of Related Compounds

| Compound | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 1 | Structure1 | Antimicrobial | 10 |

| 2 | Structure2 | Cytotoxicity | 5 |

| 3 | Structure3 | Enzyme Inhibition (AChE) | 15 |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant activity against both gram-positive and gram-negative bacteria, with MIC values comparable to standard antibiotics.

Case Study 2: Anticancer Potential

In vitro studies assessed the anticancer potential of the compound on several cancer cell lines. The findings suggested that the compound effectively inhibited cell proliferation, with a notable selectivity index indicating lower toxicity to normal cells compared to cancerous ones.

Table 2: Anticancer Activity Data

| Cell Line | Treatment Concentration (µM) | Viability (%) | Notes |

|---|---|---|---|

| MCF-7 | 10 | 30 | Significant inhibition |

| HeLa | 5 | 50 | Moderate inhibition |

| A549 | 20 | 10 | High selectivity observed |

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Functional Group Variations

The biological and physicochemical properties of phenoxy acetamides are highly dependent on substituents attached to the nitrogen atom and the phenoxy ring. Below is a comparative analysis:

Table 1: Structural Comparison and Key Properties

Biological Activity

N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound can be characterized by its molecular structure, which includes an acetamide functional group linked to a methoxyethyl chain and a 4-methylphenoxy moiety. This structure is significant as it influences the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H17NO3 |

| Molecular Weight | 221.27 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, particularly gram-positive bacteria. The presence of the phenoxy group is believed to enhance its bioactivity by facilitating interactions with bacterial cell membranes.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of acetamides, this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Bacillus subtilis. This suggests that the compound could serve as a potential lead in antibiotic development .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Preliminary data suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

The proposed mechanism involves the modulation of signaling pathways associated with inflammation. Specifically, this compound may inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to decreased production of inflammatory mediators .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against gram-positive bacteria | , |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | , |

Structure-Activity Relationship (SAR)

A detailed SAR analysis has revealed that modifications to the phenoxy group can significantly impact the biological activity of related compounds. For instance, substituents on the phenyl ring can enhance or diminish antimicrobial properties. Compounds with electron-donating groups tend to exhibit increased activity compared to those with electron-withdrawing groups .

Comparative Studies

Comparative studies with other acetamides have shown that this compound has superior activity profiles. For example, while many acetamides show minimal activity against gram-negative bacteria, this compound has shown moderate efficacy against select strains, indicating a broader spectrum of action .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-methoxyethyl)-2-(4-methylphenoxy)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted phenols or amine derivatives. For example:

- Step 1 : React substituted phenols (e.g., 4-methylphenol) with chloroacetyl chloride in the presence of a base like potassium carbonate (K₂CO₃) in DMF to form intermediate acetamides .

- Step 2 : Introduce the 2-methoxyethyl group via nucleophilic substitution or coupling reactions. Ethanol reflux with acetic acid has been used for analogous compounds, achieving yields of ~70% after recrystallization .

- Optimization : Monitor reaction progress via TLC (e.g., ethyl acetate/hexane 3:7) . Purify intermediates via column chromatography (silica gel, gradient elution) to improve purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1667 cm⁻¹, NH stretch at ~3468 cm⁻¹) .

- ¹H/¹³C NMR : Assign methoxy protons (δ ~3.8 ppm, singlet) and aromatic protons (δ 6.9–7.5 ppm, multiplet) . Use DEPT-135 for carbon hybridization confirmation.

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ at m/z 430.2) .

Q. What safety protocols are critical during handling and disposal?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Waste Disposal : Segregate organic waste and coordinate with certified biohazard disposal services .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data (e.g., hypoglycemic vs. toxic effects)?

- Methodological Answer :

- Dose-Response Studies : Conduct in vivo assays (e.g., Wistar rats) with varying doses (10–100 mg/kg) to establish therapeutic index .

- Metabolic Profiling : Use HPLC-MS to identify metabolites and assess hepatic clearance rates.

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to validate significance of observed effects .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., PPAR-γ for hypoglycemic activity). Validate with crystallographic data (e.g., PDB ID 3B0R) .

- DFT Analysis : Calculate HOMO-LUMO gaps (e.g., ~4.2 eV) to assess electronic properties and reactivity .

- ADMET Prediction : Employ SwissADME to estimate bioavailability (%F >70%) and blood-brain barrier penetration (logBB <0.3) .

Q. How can reaction yields and purity be enhanced during scale-up?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.